molecular formula C7H17ClN2O2S B3079194 1-(Isopropylsulfonyl)piperazine hydrochloride CAS No. 1062059-60-2

1-(Isopropylsulfonyl)piperazine hydrochloride

Cat. No.: B3079194
CAS No.: 1062059-60-2
M. Wt: 228.74
InChI Key: GHDZKBUEDABELG-UHFFFAOYSA-N
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Description

1-(Isopropylsulfonyl)piperazine hydrochloride is a piperazine derivative characterized by an isopropylsulfonyl group (-SO₂-C₃H₇) attached to the piperazine ring, with a hydrochloride counterion. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing covalent inhibitors targeting specific enzymes. For example, it was used to prepare acrylamide-based inhibitors for kinase studies . Its sulfonyl group enhances electrophilicity, enabling covalent interactions with nucleophilic residues in biological targets.

Properties

IUPAC Name

1-propan-2-ylsulfonylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-7(2)12(10,11)9-5-3-8-4-6-9;/h7-8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDZKBUEDABELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062059-60-2
Record name 1-(propane-2-sulfonyl)piperazine hydrochloride
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Preparation Methods

The synthesis of 1-(isopropylsulfonyl)piperazine hydrochloride typically involves the reaction of piperazine with isopropylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Substitution Reactions

The piperazine ring undergoes nucleophilic substitution at nitrogen atoms, particularly under basic or catalytic conditions. A key example involves alkylation using 3-bromo-3-chloropropane:

Reaction Protocol

Reagents/ConditionsYieldMechanismSource
3-bromo-3-chloropropane, NaOH (aq. acetone), 25–30°C, 15 hr72.6%SN2 displacement at the piperazine nitrogen

Microwave-assisted methods improve efficiency, achieving 88.5% yield in 30-minute pulsed irradiations with NaBH4 as a catalyst .

Acylation Reactions

The secondary amine group reacts with acyl halides to form amides. For example:

Reaction with Acetyl Chloride
1 Isopropylsulfonyl piperazine+CH3COCl1 Isopropylsulfonyl 4 acetylpiperazine\text{1 Isopropylsulfonyl piperazine}+\text{CH}_3\text{COCl}\rightarrow \text{1 Isopropylsulfonyl 4 acetylpiperazine}

Key Data

  • Solvent : Chloroform or THF

  • Catalyst : Triethylamine (base)

  • Yield : Typically >80% under anhydrous conditions

Reduction Reactions

The compound participates in reductions using agents like LiAlH4:

Example Reaction
1 Isopropylsulfonyl piperazine+LiAlH41 Isopropyl piperazine\text{1 Isopropylsulfonyl piperazine}+\text{LiAlH}_4\rightarrow \text{1 Isopropyl piperazine}

Conditions

  • Temperature : 50–55°C in THF

  • Workup : Ethyl acetate/water extraction

  • Yield : 60.5%

Hydrolysis Reactions

Acid-catalyzed hydrolysis cleaves the sulfonyl group:

HCl-Mediated Hydrolysis
1 Isopropylsulfonyl piperazine+HClPiperazine Hydrochloride+Isopropylsulfonic Acid\text{1 Isopropylsulfonyl piperazine}+\text{HCl}\rightarrow \text{Piperazine Hydrochloride}+\text{Isopropylsulfonic Acid}

Optimized Parameters

  • Solvent : 0.08 M HCl in ethoxyethanol

  • Temperature : 90°C

  • Yield : 35% (with side-product formation)

Coordination Chemistry

The piperazine nitrogen acts as a ligand for transition metals:

Complexation with Cu(II)
1 Isopropylsulfonyl piperazine+CuCl2[Cu(C7H15N2SO)2]Cl2\text{1 Isopropylsulfonyl piperazine}+\text{CuCl}_2\rightarrow [\text{Cu}(C_7H_{15}N_2SO)_2]\text{Cl}_2

Key Findings

  • Geometry : Octahedral coordination

  • Stability : Enhanced in polar aprotic solvents

N-Oxidation

Oxidation with peracids forms N-oxide derivatives:

Reaction with m-CPBA
1 Isopropylsulfonyl piperazine+m CPBA1 Isopropylsulfonyl piperazine N Oxide\text{1 Isopropylsulfonyl piperazine}+\text{m CPBA}\rightarrow \text{1 Isopropylsulfonyl piperazine N Oxide}

Conditions

  • Solvent : Dichloromethane

  • Time : 4–6 hr at 0°C

  • Yield : ~50%

Sulfonylation Exchange

The isopropylsulfonyl group undergoes exchange with aryl sulfonyl chlorides:

Reaction with Tosyl Chloride
1 Isopropylsulfonyl piperazine+TsCl1 Tosyl piperazine+Isopropylsulfonic Acid\text{1 Isopropylsulfonyl piperazine}+\text{TsCl}\rightarrow \text{1 Tosyl piperazine}+\text{Isopropylsulfonic Acid}

Data

  • Catalyst : DMAP (4-dimethylaminopyridine)

  • Yield : 65–70% in CH2Cl2

Biological Interactions

The compound inhibits enzymes via sulfonamide-mediated binding:

Mechanism

  • Target : Carbonic anhydrase isoforms

  • Binding Affinity : Ki=11muMK_i=11\\mu \text{M} for CA-II

Thermal Stability

Decomposition occurs above 200°C, releasing SO2 and isopropyl radicals:

TGA Analysis

  • Onset Temp : 210°C

  • Major Products : Piperazine, SO2, propene

Scientific Research Applications

Scientific Research Applications

1-(Isopropylsulfonyl)piperazine hydrochloride is utilized in various fields:

Pharmaceutical Research

  • Drug Development : ISPH serves as a building block for synthesizing novel pharmacological agents, particularly in the development of compounds targeting specific biological pathways.
  • Therapeutic Potential : Ongoing studies are investigating its efficacy as a therapeutic agent for diseases such as cancer and bacterial infections. Preliminary findings suggest potential antimicrobial and anticancer properties .

Biological Studies

  • Mechanism of Action : The compound is believed to interact with specific enzymes or receptors, modulating their activity, which may lead to various biological effects. Research is focusing on its role in cellular signaling pathways .
  • Bioactivity : Initial studies indicate that ISPH may exhibit significant bioactivity, making it a candidate for further exploration in drug discovery .

Chemical Synthesis

  • Intermediate in Organic Synthesis : ISPH is used as an intermediate in the synthesis of other organic compounds, facilitating the creation of complex molecules in chemical research .
  • Material Science : The compound finds applications in developing new materials with specific chemical properties, contributing to advancements in industrial chemistry .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of ISPH against various bacterial strains. Results indicated that ISPH exhibited significant inhibitory effects, suggesting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies have shown that ISPH can induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic candidate for cancer treatment. Further research is needed to elucidate the underlying mechanisms.

Mechanism of Action

The mechanism of action of 1-(isopropylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperazine Derivatives

Structural Variations

Piperazine derivatives differ primarily in substituents on the nitrogen atoms of the piperazine ring. Key structural analogs include:

Compound Substituent(s) on Piperazine Key Functional Groups
1-(Isopropylsulfonyl)piperazine HCl Isopropylsulfonyl (-SO₂-C₃H₇) Sulfonyl group, hydrochloride
1-(3-Chlorophenyl)piperazine HCl 3-Chlorophenyl (-C₆H₄Cl) Aryl chloride, hydrochloride
1-(2-Methoxyphenyl)piperazine HCl 2-Methoxyphenyl (-C₆H₄-OCH₃) Methoxy group, hydrochloride
1-(3-Methoxyphenyl)piperazine HCl 3-Methoxyphenyl (-C₆H₄-OCH₃) Methoxy group, hydrochloride

Key Insights :

  • The sulfonyl group in 1-(isopropylsulfonyl)piperazine enhances its electrophilicity, making it suitable for covalent inhibition .
  • Aryl-substituted piperazines (e.g., chlorophenyl, methoxyphenyl) exhibit π-π interactions with receptors, influencing serotonin (5-HT) receptor subtype selectivity .
1-(Isopropylsulfonyl)piperazine Hydrochloride
  • Synthesized via nucleophilic substitution: 1-(isopropylsulfonyl)piperazine reacts with acrylamide derivatives under basic conditions to form covalent inhibitors .
Analogous Piperazines
  • 1-(3-Chlorophenyl)piperazine HCl : Cyclization of 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride, yielding 45.7% .
  • 1-(2-Methoxyphenyl)piperazine HCl : Reacting ortho-anisidine with bis(2-chloroethyl)amine hydrochloride in the presence of NaOH .
  • 1-(2,3-Dichlorophenyl)piperazine HCl: Halogenation of diethanolamine followed by reaction with 2,3-dichloroaniline .

Comparison :

  • Aryl-substituted derivatives typically require cyclization with substituted anilines, whereas sulfonyl derivatives involve sulfonylation steps .

Pharmacological Activity

1-(Isopropylsulfonyl)piperazine Hydrochloride
  • Primarily used in covalent inhibitor design (e.g., kinase inhibitors) due to its reactive sulfonyl group .
Analogous Piperazines
  • 1-(3-Chlorophenyl)piperazine HCl :
    • Acts as a 5-HT1B receptor agonist (EC₅₀ = 10–100 nM) .
    • Enhances NMDA-stimulated dopamine release in rat striatum .
  • 1-(2-Methoxyphenyl)piperazine HCl :
    • Exhibits 5-HT1A receptor antagonism, reducing sympathetic nerve discharge in cats .
    • Used in dopamine D2 receptor ligand synthesis (e.g., aripiprazole derivatives) .
  • 1-(3-Methoxyphenyl)piperazine HCl : Intermediate for antidepressants (e.g., nefazodone) .

Key Differences :

  • Receptor Selectivity : Aryl groups (e.g., chlorophenyl, methoxyphenyl) confer selectivity for 5-HT1B/1A receptors, while the sulfonyl group enables covalent binding .
  • Therapeutic Applications : Sulfonyl derivatives target enzymes, whereas aryl derivatives modulate neurotransmitter systems .

Physicochemical Properties

  • Solubility : Sulfonyl derivatives (e.g., 1-(isopropylsulfonyl)piperazine HCl) exhibit higher aqueous solubility due to ionic interactions, whereas aryl derivatives require organic solvents .
  • Stability : Sulfonyl groups enhance stability under acidic conditions compared to aryl ethers .

Biological Activity

1-(Isopropylsulfonyl)piperazine hydrochloride (ISPH) is a piperazine derivative notable for its unique molecular structure and potential biological activities. This compound, with the molecular formula C₇H₁₇ClN₂O₂S and a molecular weight of 228.74 g/mol, has garnered interest in various fields of scientific research, particularly in pharmacology and virology.

ISPH is characterized by the presence of an isopropylsulfonyl group attached to the piperazine ring. This structural feature influences its solubility and biological activity, distinguishing it from other piperazine derivatives. The compound appears as a white crystalline solid and is soluble in water, making it suitable for laboratory applications.

Comparison with Related Compounds

Compound NameMolecular FormulaKey Characteristics
1-(Pyridin-3-yl)piperazineC₈H₁₀N₂Contains a pyridine ring; studied for CNS effects.
1-(Phenyl)piperazineC₈H₁₀N₂Known for antidepressant properties.
1-(Methylsulfonyl)piperazineC₇H₁₅N₂O₂SExhibits antimicrobial activity.
1-(Isobutylsulfonyl)piperazineC₇H₁₅N₂O₂SSimilar sulfonamide structure; potential anti-inflammatory effects.

Antimicrobial Properties

Research indicates that ISPH exhibits antimicrobial activity , suggesting potential applications in treating infections caused by bacteria or fungi. The specific mechanisms underlying this activity are not fully elucidated, but it may involve interference with microbial cell wall synthesis or metabolic pathways.

Antiviral Activity

ISPH has been explored for its antiviral properties , particularly against viruses such as Chikungunya virus (CHIKV). In vitro studies have shown that certain analogs derived from piperazine exhibit significant inhibition of CHIKV-induced cytopathogenic effects in Vero cells, indicating a promising avenue for antiviral drug development .

Case Studies and Research Findings

Several studies have investigated the biological activity and efficacy of ISPH and its analogs:

  • Antiviral Efficacy : A study evaluated various piperazine derivatives, including ISPH, for their antiviral activities against CHIKV. Modifications to the piperazine structure were found to enhance antiviral potency while reducing cytotoxicity .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how structural modifications impact the biological activity of piperazine derivatives. For instance, altering side chains on the piperazine ring has been shown to significantly affect both antiviral efficacy and cytotoxicity .
  • Potential Mechanisms : The mechanism of action for ISPH may involve interaction with viral proteins or host cell receptors, thereby inhibiting viral replication or entry into host cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(Isopropylsulfonyl)piperazine hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where piperazine reacts with isopropylsulfonyl chloride under controlled pH (typically 8–9) in an aprotic solvent like dichloromethane. Reaction efficiency is improved by maintaining low temperatures (0–5°C) to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, eluent: methanol/dichloromethane, 5:95 v/v) ensures high purity. Solubility data from analogous piperazine derivatives suggest using ethanol for recrystallization .

Q. What safety protocols are critical when handling 1-(Isopropylsulfonyl)piperazine hydrochloride in laboratory settings?

  • Methodological Answer : Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particles. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap. Store the compound at -20°C in airtight containers to prevent degradation and hygroscopic effects .

Q. How can researchers validate the purity of synthesized 1-(Isopropylsulfonyl)piperazine hydrochloride?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (ESI+ mode) to confirm molecular weight ([M+H]+). Purity ≥98% is achievable via integration of chromatographic peaks. Cross-validate with melting point analysis (expected range: 240–245°C for hydrochloride salts, based on analogous compounds) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR or IR) for 1-(Isopropylsulfonyl)piperazine hydrochloride be resolved?

  • Methodological Answer : Discrepancies in NMR signals may arise from residual solvents or tautomerism. Use deuterated DMSO for solubility and record spectra at 25°C to stabilize conformers. Compare experimental IR stretches (e.g., S=O at 1150–1250 cm⁻¹) with computational predictions (DFT/B3LYP/6-31G*). Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C for 4 weeks. Monitor degradation via LC-MS and quantify intact compound using UV absorbance (λ = 239–288 nm, based on fluorophenylpiperazine analogs). For thermal stability, perform TGA/DSC to identify decomposition thresholds (>200°C typical for sulfonamide derivatives) .

Q. How can computational modeling predict the reactivity of 1-(Isopropylsulfonyl)piperazine hydrochloride in biological systems?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with serotonin receptors (5-HT subtypes), leveraging homology models from related phenylpiperazines. Calculate binding energies and compare with experimental IC50 values. Perform MD simulations (GROMACS) to assess stability in aqueous environments, using explicit solvent models and AMBER force fields .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer : Variability may arise from differences in assay conditions (e.g., cell lines, incubation times). Standardize protocols using positive controls (e.g., ketanserin for 5-HT2A assays) and validate via dose-response curves (3–6 replicates). Perform meta-analyses of published IC50 values, accounting for assay sensitivity (e.g., radioligand vs. fluorescence-based) .

Q. What analytical techniques differentiate 1-(Isopropylsulfonyl)piperazine hydrochloride from structural analogs?

  • Methodological Answer : X-ray crystallography can resolve isopropylsulfonyl vs. phenylsulfonyl moieties. For rapid screening, use Raman spectroscopy (peak at 520 cm⁻¹ for C-S bond) or ¹³C NMR (quaternary carbon at δ 45–50 ppm for sulfonyl groups). Compare with reference spectra in public databases (e.g., NIST Chemistry WebBook) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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